2-(Carboxymethylsulfinyl)benzoic acid
Description
Properties
IUPAC Name |
2-(carboxymethylsulfinyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5S/c10-8(11)5-15(14)7-4-2-1-3-6(7)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDXKPVDLYKZTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)S(=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxymethylsulfinyl)benzoic acid typically involves the sulfoxidation of a precursor compound. One common method includes the reaction of benzoic acid derivatives with sulfoxides under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of 2-(Carboxymethylsulfinyl)benzoic acid may involve large-scale sulfoxidation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
2-(Carboxymethylsulfinyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-(Carboxymethylsulfinyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Carboxymethylsulfinyl)benzoic acid involves its interaction with specific molecular targets. The sulfoxide group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the carboxyl group can form hydrogen bonds and ionic interactions with biological molecules, affecting their function and activity .
Comparison with Similar Compounds
Sulfonyl and Sulfamoyl Derivatives
-
- Structure : Features a sulfamoyl (-SO₂-NH₂) group instead of carboxymethylsulfinyl.
- Properties : Higher acidity (due to electron-withdrawing -SO₂-NH₂) and solubility in polar solvents. Sulfamoyl groups are associated with antimicrobial activity, as seen in sulfonamide drugs .
- Applications : Used in drug design (e.g., sulfasalazine, a sulfonamide anti-inflammatory) .
- 2-(Acetylsulfamoyl)benzoic Acid (): Structure: Contains an acetylated sulfamoyl group (-SO₂-NHCOCH₃). Properties: Reduced hydrogen-bonding capacity compared to sulfamoyl derivatives.
Thioether and Sulfanyl Analogs
- 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic Acid (): Structure: Bulky nitro- and trifluoromethyl-substituted sulfanyl group.
Hydroxy and Carboxy Derivatives
| Compound | Substituent | Melting Point (°C) | Bioactivity |
|---|---|---|---|
| 2-(Carboxymethyl)-5-hydroxybenzoic acid | -CH₂-COOH, -OH | 214–216 | Antioxidant potential |
| Salicylsalicylic acid | Esterified -OH | 148–150 | Anti-inflammatory |
Key Research Findings and Trends
- Acidity and Solubility : Sulfinyl and sulfonyl groups enhance acidity compared to thioethers, improving water solubility. For example, 2-sulfamoylbenzoic acid (pKa ~1.5) is more acidic than 2-(phenylthio)benzoic acid (pKa ~3.0) .
- Biological Activity : Sulfonamides (e.g., sulfasalazine) show antimicrobial and anti-inflammatory effects, while sulfinyl derivatives may offer unique redox-mediated activity .
- Synthetic Challenges : Sulfinyl groups are prone to overoxidation to sulfones, requiring controlled conditions during synthesis .
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